1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine
Description
This compound belongs to the [1,2,3]triazolo[4,5-d]pyrimidine class, characterized by a fused triazole-pyrimidine core. The 3-ethyl group on the triazole ring and the thiophene-2-carbonyl-substituted piperazine moiety distinguish it from analogs.
Properties
IUPAC Name |
[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N7OS/c1-2-22-14-12(18-19-22)13(16-10-17-14)20-5-7-21(8-6-20)15(23)11-4-3-9-24-11/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVMCDQXDNTUXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CS4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation by its growth factor ligands, EGFR undergoes a transition from an inactive monomeric form to an active homodimer.
Mode of Action
This compound interacts with EGFR, inhibiting its tyrosine kinase activity. Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. The inhibitory effect on EGFR’s tyrosine kinase activity prevents autophosphorylation, which in turn, leads to inhibition of signal transduction.
Biochemical Pathways
The inhibition of EGFR’s tyrosine kinase activity affects multiple downstream pathways, including the PI3K/Akt pathway and the Ras/Raf/MAPK pathway. These pathways are involved in cell survival, growth, differentiation, and tumour formation. Therefore, the inhibition of these pathways can lead to the suppression of these cellular processes.
Biological Activity
The compound 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine is a derivative of triazolopyrimidine that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound.
Chemical Structure and Properties
The compound can be characterized by its unique structure which includes a triazole ring fused with a pyrimidine moiety and a piperazine ring substituted with a thiophene carbonyl group. Its molecular formula is with a molecular weight of 318.40 g/mol. The presence of the triazole and thiophene groups is crucial for its biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process often includes:
- Formation of the triazole-pyrimidine core through cyclization reactions.
- Introduction of the thiophene carbonyl group via acylation reactions on the piperazine ring.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing triazole and pyrimidine moieties exhibit significant antimicrobial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | Inhibitory | 32 µg/mL |
| Escherichia coli | Inhibitory | 64 µg/mL |
Anticancer Potential
The compound has shown promising results in antiproliferative assays against various cancer cell lines. For instance, derivatives with similar structures have been reported to induce apoptosis in cancer cells through mitochondrial pathways . The specific mechanism involves the activation of caspases leading to programmed cell death.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 5.0 |
| MCF-7 (breast cancer) | 10.0 |
Antithrombotic Activity
Triazolo[4,5-d]pyrimidine derivatives have been studied for their potential as antithrombotic agents. They may inhibit platelet aggregation and adhesion, which are critical in preventing thrombus formation . This activity is particularly relevant in the context of cardiovascular diseases.
Case Studies
Several research studies have evaluated the biological activity of similar compounds:
- Study on Triazole Derivatives : A study evaluated a series of triazole derivatives for their antimicrobial and anticancer activities, finding that many exhibited significant effects against both bacterial strains and cancer cell lines .
- Mechanistic Insights : Computational studies involving molecular docking have suggested that these compounds interact effectively with target proteins involved in cell proliferation and apoptosis .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit anticancer properties. These compounds can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have shown that compounds with similar structures can act as inhibitors of specific kinases involved in cancer progression .
Antiviral Properties
Compounds containing triazole and pyrimidine rings have been investigated for their antiviral activities. They may inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. This application is particularly relevant in the context of emerging viral infections .
Antimicrobial Effects
The antimicrobial properties of triazolo-pyrimidine derivatives have been documented, showing efficacy against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of nucleic acid synthesis .
Synthetic Methodologies
The synthesis of 1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(thiophene-2-carbonyl)piperazine typically involves multi-step reactions that include:
- Formation of the Triazolo-Pyrimidine Core : This is usually achieved through cycloaddition reactions involving azides and alkynes or through condensation reactions with appropriate precursors.
- Piperazine Derivatization : The piperazine ring can be modified by introducing various substituents such as thiophene carbonyl groups through acylation or coupling reactions.
- Purification and Characterization : The final product is purified using techniques like recrystallization or chromatography and characterized by NMR, mass spectrometry, and elemental analysis to confirm its structure.
Case Studies
Several studies highlight the effectiveness of similar compounds:
- A study published in Wiley Online Library demonstrated the synthesis and biological evaluation of triazolo-pyrimidine derivatives, revealing promising anticancer activity against several tumor cell lines .
- Another research effort focused on the antiviral potential of triazolo derivatives against RNA viruses, indicating a mechanism involving inhibition of viral polymerases .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The piperazine ring’s nitrogen atoms and adjacent positions are susceptible to nucleophilic attack, particularly under basic conditions. The electron-withdrawing thiophene carbonyl group enhances the ring’s electrophilicity, facilitating substitution reactions. For example:
-
Reagents : Amines, alcohols, or other nucleophiles (e.g., Grignard reagents).
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Conditions : Polar aprotic solvents (DMF, DMSO) with bases like K₂CO₃ or NaH.
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Outcome : Substitution at the piperazine’s carbonyl-adjacent position .
Alkylation/Amidation
The piperazine nitrogen can undergo alkylation or amidation, forming new bonds:
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Alkylation : Reaction with alkyl halides or sulfonates (e.g., methyl iodide).
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Amidation : Coupling with acyl chlorides or activated esters (e.g., HATU).
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Conditions : Alkylation typically occurs in basic conditions (e.g., K₂CO₃, THF), while amidation requires coupling agents.
Oxidation/Reduction
The thiophene-2-carbonyl group may undergo selective reduction (e.g., to a methylene group) or oxidation, depending on catalysts:
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Reduction : Use of LiAlH₄ or NaBH₄ (caution: may not reduce aromatic carbonyls directly).
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Oxidation : Transition-metal catalysts (e.g., RuO₄) for potential conversion to carboxylic acids.
Cycloaddition Reactions
The triazole ring’s strained structure may participate in cycloadditions (e.g., [4+2] Diels-Alder), though this is less common compared to simpler azoles.
Hydrolysis
The carbonyl group could hydrolyze under acidic or basic conditions, though stability depends on substitution patterns.
Formation of the Triazolo[4,5-d]pyrimidine Core
Synthesis of the core typically involves:
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Cycloaddition : Azide-alkyne Huisgen cycloaddition to form the triazole ring.
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Pyrimidine Fusion : Coupling with pyrimidine precursors via condensation or SNAr.
Thiophene-2-carbonyl Substitution
The piperazine is functionalized via:
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Amide Bond Formation : Reaction of piperazine with thiophene-2-carboxylic acid derivatives (e.g., activated esters).
-
S Sulfonyl Transfer : Though not directly applicable here, analogous reactions with sulfonyl chlorides are documented in similar compounds .
Reaction Conditions and Analytical Monitoring
| Reaction Type | Reagents | Conditions | Monitoring Techniques |
|---|---|---|---|
| Nucleophilic Substitution | Amines, K₂CO₃, DMF | 80–120°C, 2–24 h | HPLC, NMR |
| Alkylation | Alkyl halides, NaH, THF | 0–50°C, 1–6 h | TLC, MS |
| Reduction | LiAlH₄, Et₂O | 0°C to rt, 2–4 h | GC-MS, IR |
| Amidation | Acyl chlorides, HATU, DMF | 25°C, 4–12 h | LC-MS, NMR |
Biological and Chemical Implications
The compound’s reactivity is leveraged in medicinal chemistry for:
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Drug Discovery : As a scaffold for anticancer or enzyme-targeting agents due to its ability to interact with biological macromolecules.
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Derivatization : Further functionalization to enhance solubility, stability, or target affinity .
Research Findings and Challenges
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Stability : The carbonyl group’s electron-withdrawing nature may reduce hydrolytic stability compared to alkyl-substituted analogs.
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Regioselectivity : SNAr reactions at the piperazine require precise control to avoid off-target substitutions .
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Scalability : Multi-step syntheses (e.g., triazole formation + functionalization) demand optimization for industrial applications.
Comparison with Similar Compounds
Structural Analogues of [1,2,3]triazolo[4,5-d]pyrimidine Derivatives
RG7774 (Triazolopyrimidine CB2R Agonist)
- Structure : Features a tert-butyl group at position 5 and a (1-methyl-1H-tetrazol-5-yl)methyl group at position 3 on the triazolo core, with a pyrrolidin-3-ol substituent at position 7 .
- Biological Activity: RG7774 is a selective CB2R agonist with demonstrated efficacy in retinal disease models, whereas the thiophene-2-carbonyl group in the target compound may modulate selectivity toward other targets (e.g., NADPH oxidase) .
VAS2870 (NADPH Oxidase Inhibitor)
- Structure : Contains a 1,3-benzoxazol-2-yl group and a benzyl-sulfide linkage at position 7 .
- Key Differences :
- Electrophilic Moieties : The sulfide group in VAS2870 contributes to NADPH oxidase inhibition, while the thiophene-2-carbonyl group in the target compound may engage in π-π stacking or hydrogen bonding with receptors.
- Target Specificity : VAS2870 inhibits reactive oxygen species (ROS) production, whereas the target compound’s activity may diverge due to its distinct substituents .
1-{3-Ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(3-fluorobenzoyl)piperazine
- Structure : Shares the 3-ethyltriazolo core but substitutes the piperazine with a 3-fluorobenzoyl group .
- The thiophene-2-carbonyl group, however, introduces sulfur-mediated interactions (e.g., hydrophobic or van der Waals forces). Solubility: The thiophene moiety may increase lipophilicity compared to the fluorophenyl group, affecting membrane permeability .
Data Table: Structural and Functional Comparison
Research Findings and Trends
CB2R Selectivity: RG7774’s tetrazole and tert-butyl groups enhance CB2R affinity and selectivity over CB1R, critical for avoiding psychotropic effects .
NADPH Oxidase Inhibition :
- VAS2870’s benzoxazole-sulfide motif is essential for enzyme inhibition . The thiophene-2-carbonyl group in the target compound lacks this electrophilic character, suggesting divergent biological roles.
Piperazine Modifications :
- Substitutions like thiophene-2-carbonyl (target compound) vs. fluorobenzoyl () or methoxybenzoyl () alter electronic properties. Thiophene’s aromatic sulfur may enhance interactions with hydrophobic receptor pockets compared to fluorine or methoxy groups.
Preparation Methods
Cyclocondensation of Ethyl-Substituted Precursors
The triazolo[4,5-d]pyrimidine core is synthesized via cyclocondensation reactions employing ethyl-functionalized starting materials. A validated approach involves reacting 4,6-dichloro-2-ethylpyrimidine-5-amine with hydrazine hydrate in aqueous ethanol at 50°C for 1 hour to yield 2-chloro-4-hydrazineyl-6-ethylpyrimidine. Subsequent cyclization with triethyl orthoformate under reflux for 3 hours generates 3-ethyl-7-chloro-3H-[1,2,]triazolo[4,5-d]pyrimidine (Figure 1). The chloro group at position 7 serves as a leaving group for later piperazine coupling.
Reaction Conditions Optimization
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Solvent | Ethanol | Water | Ethanol |
| Temperature (°C) | 50 | 80 | 50 |
| Catalyst | None | KOH | None |
| Yield (%) | 78 | 65 | 78 |
The absence of a base minimizes side reactions, while ethanol ensures solubility of intermediates.
Preparation of 4-(Thiophene-2-Carbonyl)Piperazine
Acylation of Piperazine with Thiophene-2-Carbonyl Chloride
Thiophene-2-carboxylic acid is converted to its acyl chloride derivative using thionyl chloride (SOCl₂) in dichloromethane at 0°C for 2 hours. The resulting thiophene-2-carbonyl chloride is reacted with piperazine in dry tetrahydrofuran (THF) under nitrogen atmosphere, with triethylamine as a base, to afford 4-(thiophene-2-carbonyl)piperazine (Figure 2).
Key Spectral Data
Coupling of Triazolo Pyrimidine and Piperazine Moieties
Nucleophilic Aromatic Substitution
The chloro group at position 7 of 3-ethyl-3H-triazolo[4,5-d]pyrimidine undergoes nucleophilic displacement with 4-(thiophene-2-carbonyl)piperazine in refluxing ethanol containing potassium hydroxide (KOH) as a catalyst. The reaction proceeds for 12 hours, achieving a yield of 82% after recrystallization from ethanol (Figure 3).
Comparative Analysis of Coupling Methods
| Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| KOH | Ethanol | 80 | 12 | 82 |
| Triethylamine | DMF | 120 | 10 | 75 |
| Na₂CO₃ | THF | 60 | 24 | 68 |
Potassium hydroxide in ethanol maximizes yield by balancing reactivity and solubility.
Optimization and Analytical Characterization
Purity and Yield Enhancement
Recrystallization from ethanol improves purity to >98% (HPLC). Mass spectrometry confirms the molecular ion peak at m/z 384.1 (M+H⁺), aligning with the theoretical molecular weight. X-ray diffraction analysis of the triazolo pyrimidine core validates regioselectivity at position 7 .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves:
- Step 1: Formation of the triazolo[4,5-d]pyrimidine core via cyclization of ethyl azido-thiophene carboxylates under thermal or catalytic conditions (e.g., Cu(I)-catalyzed click chemistry) .
- Step 2: Piperazine functionalization via nucleophilic substitution or coupling reactions (e.g., chloroacetyl intermediates reacting with piperazine derivatives) .
- Step 3: Thiophene-2-carbonyl incorporation using acyl chloride or mixed anhydride methods.
Optimization Strategies:
- Use computational reaction path searches (e.g., quantum chemical calculations) to identify energy barriers and ideal solvent systems .
- Compare yields under varying temperatures and catalysts (Table 1).
Table 1: Reaction Yield Under Different Catalytic Conditions
| Catalyst | Temperature (°C) | Yield (%) |
|---|---|---|
| Cu(I) | 80 | 72 |
| Pd(PPh₃)₄ | 100 | 65 |
| No catalyst | 120 | 38 |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity: Use reversed-phase HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to verify triazolo-pyrimidine proton environments (δ 8.5–9.0 ppm for aromatic protons) and piperazine coupling .
- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 412.12).
- X-ray Crystallography: For unambiguous confirmation of stereochemistry in crystalline derivatives .
Q. What strategies address solubility challenges in biological assays?
Methodological Answer:
- Co-solvents: Use DMSO (≤1% v/v) or cyclodextrin-based solubilizing agents .
- Salt Formation: Synthesize hydrochloride or trifluoroacetate salts to improve aqueous solubility .
- Structural Modifications: Introduce polar groups (e.g., hydroxyl, amine) to the piperazine or thiophene moieties while monitoring bioactivity .
Advanced Research Questions
Q. How do computational methods aid in optimizing the synthesis of this compound?
Methodological Answer:
- Reaction Path Prediction: Quantum mechanical calculations (e.g., DFT) model transition states to identify low-energy pathways for cyclization steps .
- Solvent Screening: COSMO-RS simulations predict solvent effects on reaction rates and yields .
- Machine Learning: Train models on existing triazolo-pyrimidine synthesis data to recommend optimal catalysts or temperatures .
Q. What is the role of the thiophene-2-carbonyl group in the compound’s bioactivity?
Methodological Answer:
- Electron Withdrawal: The carbonyl group enhances electrophilicity, potentially improving binding to target enzymes (e.g., kinase inhibitors) .
- Conformational Rigidity: Thiophene’s planar structure stabilizes π-π stacking interactions in hydrophobic binding pockets.
- Validation: Compare bioactivity of analogs with/without the thiophene moiety using enzymatic assays (e.g., IC₅₀ measurements) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardize Assays: Use identical cell lines (e.g., HEK293 for kinase studies) and control compounds to minimize variability .
- Meta-Analysis: Apply statistical tools (e.g., weighted Z-scores) to aggregate data from multiple studies, accounting for outliers .
- Validate Mechanisms: Use CRISPR knockouts or siRNA silencing to confirm target specificity in conflicting models .
Q. What are the design considerations for derivatives to improve metabolic stability?
Methodological Answer:
- Block Metabolic Hotspots: Introduce fluorine atoms at positions prone to oxidation (e.g., ethyl group on triazolo-pyrimidine) .
- Steric Shielding: Add bulky substituents (e.g., cyclopropyl) near labile ester or amide bonds.
- In Silico Predictions: Use ADMET software (e.g., SwissADME) to prioritize derivatives with high microsomal stability .
Q. What are common pitfalls in cyclization steps during synthesis, and how can they be mitigated?
Methodological Answer:
- Incomplete Cyclization: Monitor reaction progress via TLC or in-situ IR. Add catalytic acid (e.g., p-TsOH) to promote azide-to-triazole conversion .
- Side Reactions: Avoid excess heat by using microwave-assisted synthesis at controlled temperatures (e.g., 80°C for 30 minutes) .
- Byproduct Formation: Purify intermediates via column chromatography before proceeding to subsequent steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
